3-Nitrophenanthrene

Overview

Description

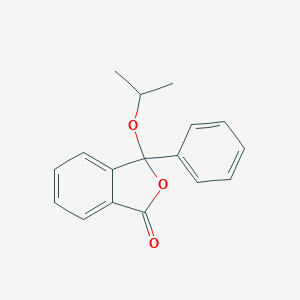

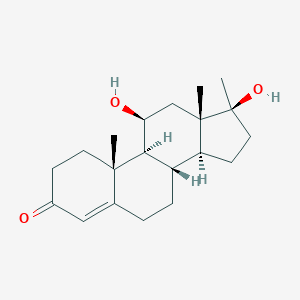

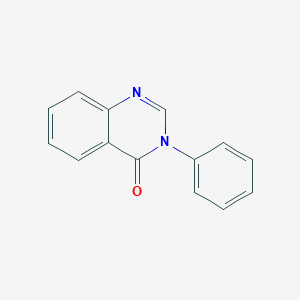

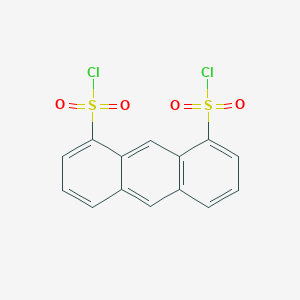

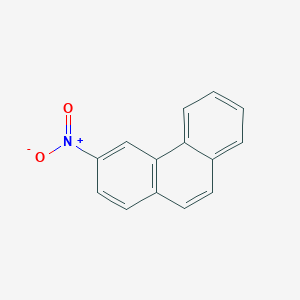

3-Nitrophenanthrene is a nitro derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. It is characterized by the presence of a nitro group (-NO2) attached to the phenanthrene ring system. The compound is of interest due to its potential applications and its role in environmental chemistry, particularly in the study of pollutants and their transformations.

Synthesis Analysis

The synthesis of nitro derivatives of aromatic compounds like phenanthrene can be complex due to the reactivity of the nitro group. In the context of 3-nitrophenanthrene, the literature provides insights into related synthesis methods. For instance, the reaction of phenanthrene with nitrogen dioxide in a benzene solution can yield various nitro derivatives, including 3-nitrophenanthrene . This process involves the formation of both monomeric and dimeric nitro nitrates, with the product distribution being influenced by the concentration of phenanthrene .

Molecular Structure Analysis

The molecular structure of 3-nitrophenanthrene includes the phenanthrene core with a nitro group substitution. The X-ray crystal structure analysis of related compounds, such as the trans nitro nitrate derivative of phenanthrene, provides valuable information about the molecular conformation and the electronic effects of the nitro group on the aromatic system . These structural insights are crucial for understanding the reactivity and physical properties of nitroaromatic compounds.

Chemical Reactions Analysis

Nitroaromatic compounds like 3-nitrophenanthrene can undergo a variety of chemical reactions. The literature discusses reactions involving nitro derivatives of chromenes, which can be considered analogous to phenanthrene derivatives . These reactions include nucleophilic substitutions, cycloadditions, and redox reactions. Enantioselective reactions and the stereochemistry of the products are also of significant interest, as they can influence the properties and potential applications of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrophenanthrene are influenced by the presence of the nitro group. This group is electron-withdrawing, which can affect the electronic distribution in the phenanthrene ring and, consequently, the compound's reactivity. The literature review on related compounds, such as 3-nitrochromenes, provides insights into the behavior of nitroaromatic compounds, including their reactions with nucleophiles and their redox chemistry . The synthesis of highly functionalized 3-nitrothiophenes also sheds light on the sensitivity and selectivity of reactions involving nitro compounds, which can be extrapolated to the behavior of 3-nitrophenanthrene .

Scientific Research Applications

Identification of Nitrophenanthrene in Environmental Samples : Nitrophenanthrene, including 3-Nitrophenanthrene, has been identified as a product of the heterogeneous nitration of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. This is significant for atmospheric and environmental studies, particularly in understanding the transformation and fate of PAHs in the environment (Cochran et al., 2016).

Analytical Methodology for Soil Contamination Studies : A simple analytical procedure has been developed for the analysis of selected nitro-PAHs in soil samples, including 3-Nitrophenanthrene. This method, involving sonication and fluorescence detection, is crucial for environmental monitoring and assessing soil contamination (GARCÍA-ALONSO et al., 2012).

Predicting Mutagenic Activity : The mutagenic activity of various isomers of nitrophenanthrene, including 3-Nitrophenanthrene, has been studied using simulated IR and Raman spectra. This research provides valuable insights into the potential health hazards of these compounds and their behavior in the environment (Alparone & Librando, 2013).

Environmental Toxicology Studies : Research on the formation of genotoxic nitro-PAH compounds in fish exposed to ambient nitrite and PAHs highlights the ecological and health impacts of nitro-PAHs like 3-Nitrophenanthrene. This study sheds light on the bioaccumulation and biotransformation of these compounds in aquatic organisms (Shailaja et al., 2006).

Atmospheric Chemistry : The study of nitro-PAH concentrations in urban and suburban atmospheres, including compounds like 3-Nitrophenanthrene, is crucial for understanding air pollution and its health effects. This research contributes to our knowledge of the sources and concentrations of nitro-PAHs in different environments (Bamford & Baker, 2003).

Chemical Synthesis and Reactions : Studies on the amination of 9-nitrophenanthrene and the synthesis of various phenanthrene derivatives provide insight into the chemical properties and potential applications of nitrophenanthrenes in synthetic chemistry (Barton et al., 1971).

Safety and Hazards

Mechanism of Action

Target of Action

3-Nitrophenanthrene is a nitrophenanthrene carboxylic acid, similar to aristolochic acids (AAs) . AAs are known to interact with DNA and kidney proteins . .

Mode of Action

It is known that nitrophenanthrene carboxylic acids, such as aas, can cause dna adduction . This involves the formation of a covalent bond between a DNA molecule and a carcinogenic chemical . This process can lead to mutations and cancer .

Biochemical Pathways

Aas, which are similar compounds, are known to undergo biotransformation, adduction, and mutagenesis . These processes involve the activation of AAs by cellular enzymes, binding of the reactive species to DNA and kidney proteins, and the introduction of mutations .

Pharmacokinetics

It is known that organic anion transporters 1 and 3 (oat1 and oat3) play a critical role in renal drug-drug interactions and are involved in the nephrotoxicity of many anionic xenobiotics . These transporters could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitrophenanthrene.

Result of Action

Similar compounds, such as aas, are known to cause chronic renal disease and cancer . This is primarily due to DNA adduction, which can lead to mutations and cancer .

Action Environment

The action of 3-Nitrophenanthrene can be influenced by various environmental factors. For instance, nitro-aromatic compounds are released into the environment from various sources, including municipal incinerators, motor vehicles, and industrial power plants . These environmental factors can potentially influence the action, efficacy, and stability of 3-Nitrophenanthrene.

properties

IUPAC Name |

3-nitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRHWWUDRYJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075073 | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenanthrene | |

CAS RN |

17024-19-0 | |

| Record name | 3-Nitrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17024-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17024-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Nitrophenanthrene particularly relevant in air pollution studies?

A1: 3-Nitrophenanthrene is frequently identified as one of the most abundant nitro-PAHs in atmospheric particulate matter. Studies have detected it in various locations, including mixed industrial/semi-rural areas [], the Yangtze River Delta Region in China [], and even marine and continental background air []. Its presence in these diverse environments underscores the widespread nature of combustion-related pollution sources.

Q2: How do researchers typically quantify 3-Nitrophenanthrene in environmental samples?

A2: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a commonly employed method for analyzing 3-Nitrophenanthrene in environmental matrices like soil and air particulate matter [, ]. This technique offers high sensitivity, allowing researchers to quantify this compound even at trace levels. For instance, one study achieved quantification limits as low as 16 ng kg−1 dry mass in soil samples [].

Q3: What are the potential sources contributing to 3-Nitrophenanthrene emissions?

A3: Research suggests that traffic emissions play a significant role in 3-Nitrophenanthrene presence in the environment []. Furthermore, diesel engine exhaust, particularly from vehicles equipped with diesel particulate filters (DPFs), has been identified as a source of this compound [, ]. While DPFs effectively reduce overall PAH emissions, studies show they can contribute to the formation of certain nitro-PAHs, including 3-Nitrophenanthrene, under specific engine operating conditions [, ]. This highlights the complex interplay between combustion processes, emission control technologies, and the generation of specific pollutants.

Q4: Why is there concern about the presence of 3-Nitrophenanthrene and other nitro-PAHs in the environment?

A4: Nitro-PAHs, including 3-Nitrophenanthrene, raise concern due to their potential mutagenicity and carcinogenicity []. These compounds are formed through the atmospheric transformation of PAHs, often through reactions with nitrogen oxides. Their presence in the environment, even at low concentrations, highlights potential risks to human health and emphasizes the need for continued monitoring and research into their sources and formation mechanisms.

Q5: Are there any specific challenges associated with analyzing 3-Nitrophenanthrene in complex environmental samples?

A5: Yes, analyzing 3-Nitrophenanthrene in complex matrices like soil or atmospheric particulate matter can be challenging. The presence of other organic compounds can interfere with the analysis, necessitating effective extraction and cleanup procedures to isolate the target compound. Researchers employ various techniques, including sonication with solvents like dichloromethane and derivatization methods like sodium borohydride reduction, to enhance extraction efficiency and improve analytical sensitivity []. Additionally, rigorous quality control measures are essential to ensure accurate and reliable quantification of 3-Nitrophenanthrene in these complex samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.